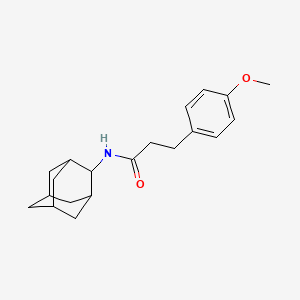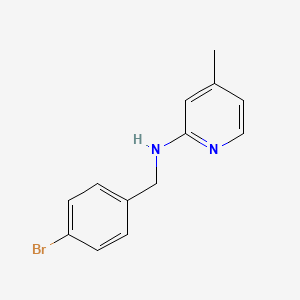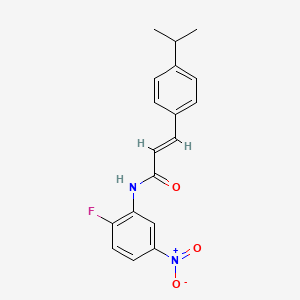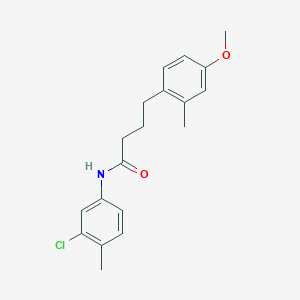
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as APET, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. APET belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the replication of viruses by interfering with the viral entry and replication process.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to inhibit the replication of several viruses by interfering with the viral entry and replication process.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been found to have low toxicity and can be used at relatively high concentrations without causing significant cell death. However, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide also has poor bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the development of more potent and selective N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide derivatives that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral activities of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Additionally, the potential use of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a drug delivery system for targeted drug delivery is an area of interest. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in vivo is essential for the development of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide-based drugs.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the reaction of 3-acetylphenyl isothiocyanate with 2-amino-4-(2-pyrimidinyl)piperazine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the piperazine derivative to form the final product. The yield of N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Scientific Research Applications
N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(3-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been found to have anti-viral activity against several viruses, including HIV, influenza, and herpes simplex virus.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-13(23)14-4-2-5-15(12-14)20-17(24)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEIZGMCNVRMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)



![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)


![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)

